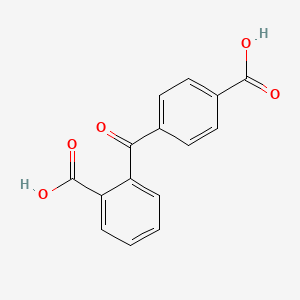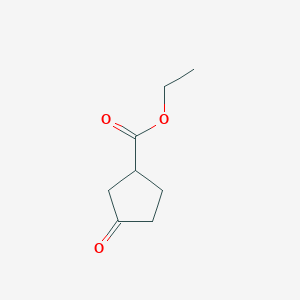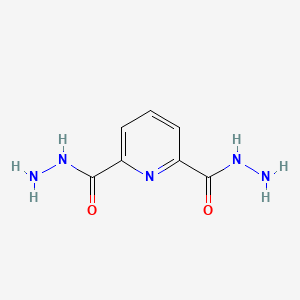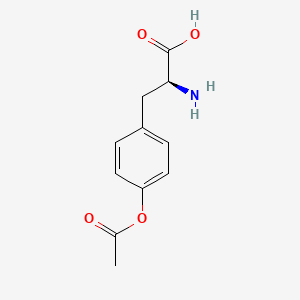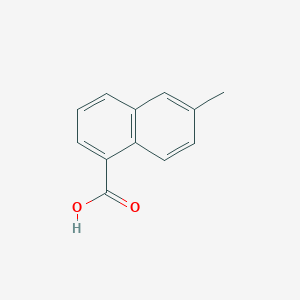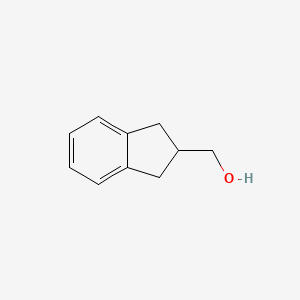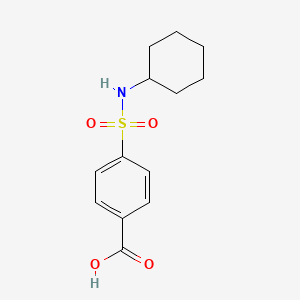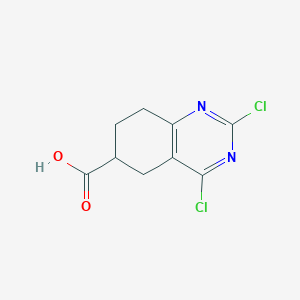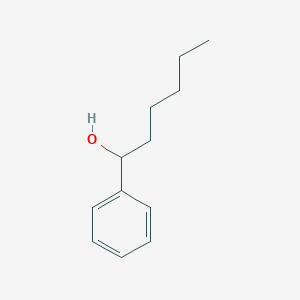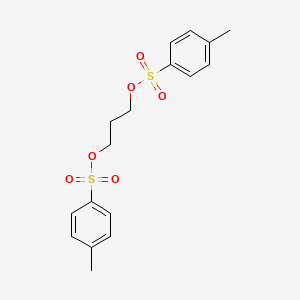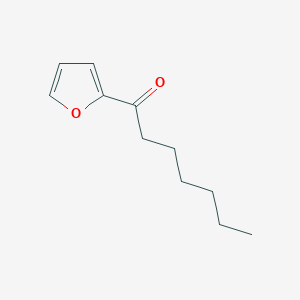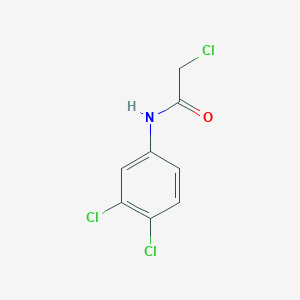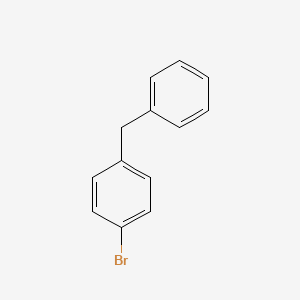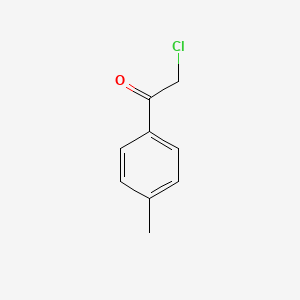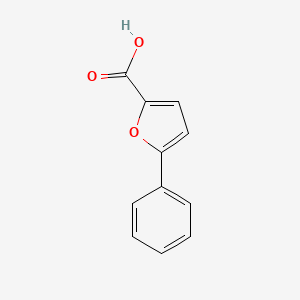
5-Phenylfuran-2-carboxylic acid
Übersicht
Beschreibung
5-Phenylfuran-2-carboxylic acid is an organic compound . It contains a total of 23 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .
Synthesis Analysis
5-Phenylfuran-2-carboxylic acids have emerged as a new class of antimycobacterial agents . The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, a derivative of 5-phenylfuran-2-carboxylic acid, was described in a study . The synthesis involved various reactions, including the use of sodium chlorite, sodium dihydrogen phosphate, and 2-methyl-but-2-ene .
Molecular Structure Analysis
The molecular structure of 5-Phenylfuran-2-carboxylic acid includes a five-membered furan ring and a six-membered phenyl ring . The compound also contains a carboxylic acid group, which is aromatic .
Chemical Reactions Analysis
5-Phenylfuran-2-carboxylic acids are known to interfere with iron homeostasis, which is crucial in the context of antimycobacterial agents . The compounds have been studied for their potential to inhibit the salicylate synthase MbtI from M. tuberculosis .
Physical And Chemical Properties Analysis
5-Phenylfuran-2-carboxylic acid has a molecular formula of C11H8O3 and a molecular weight of 188.18 g/mol.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biocatalysis
- Biosynthesis of Carboxylic Acids : 5-Phenylfuran-2-carboxylic acids have potential industrial applications in biosynthesis. Wang, Gong, and He (2020) demonstrated the conversion of biomass-derived furans into furan-based carboxylic acids using recombinant Escherichia coli, highlighting the industrial relevance of these compounds in biocatalysis (Wang, Gong, & He, 2020).
Antimicrobial Applications
- Antimycobacterial Agents : Mori et al. (2022) explored 5-phenyl-furan-2-carboxylic acids as a class of antimycobacterial agents. Their ability to interfere with iron homeostasis makes them promising in the treatment of tuberculosis (Mori et al., 2022).
Chemical Synthesis and Industrial Applications
Synthesis of Furans : Zhu et al. (2016) developed a synthetic strategy for alkyl 5-arylfuran-2-carboxylates. These compounds have potential applications in chemical industries, illustrating the versatility of 5-phenylfuran-2-carboxylic acid derivatives (Zhu, Xu, & Gong, 2016).
Production of Biofuels and Polymers : Dutta, Wu, and Mascal (2015) demonstrated the production of acid chloride derivatives from 5-(chloromethyl)furan-2-carboxylic acid, useful for producing furoate ester biofuels and polymers (Dutta, Wu, & Mascal, 2015).
Pharmaceutical Research
- Antimicrobial Activities of Organotin Compounds : Dias et al. (2015) synthesized organotin(IV) carboxylates derived from a Schiff base that included 5-phenylfuran-2-carboxylic acid derivatives. These compounds exhibited significant antimicrobial activities, suggesting their potential in pharmaceutical applications (Dias et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylfuran-2-carboxylic acid | |
CAS RN |
52938-97-3 | |
| Record name | 5-Phenyl-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-2-furancarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


